2-(N-acetyl-4-methylanilino)-N,N-dimethylacetamide
Description
Properties
CAS No. |
92032-80-9 |
|---|---|
Molecular Formula |
C13H18N2O2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
2-(N-acetyl-4-methylanilino)-N,N-dimethylacetamide |
InChI |
InChI=1S/C13H18N2O2/c1-10-5-7-12(8-6-10)15(11(2)16)9-13(17)14(3)4/h5-8H,9H2,1-4H3 |
InChI Key |
MCXAJBNDABFANJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)N(C)C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Conventional Preparation Routes
The main industrial methods for preparing N,N-dimethylacetamide include:
- Acetic Anhydride Method : Reaction of acetic anhydride with dimethylamine under catalytic conditions.
- Acetyl Chloride Method : Reaction of acetyl chloride with dimethylamine.
- Acetic Acid Method : Direct amidation of acetic acid with dimethylamine.
These methods rely on substitution reactions between acetyl derivatives and dimethylamine, often requiring catalysts and elevated temperatures.
Limitations of Conventional Methods
- Acetic Anhydride Method : High energy consumption, long reaction times, and high costs.
- Acetyl Chloride Method : Expensive raw materials and stringent reaction conditions.
- Acetic Acid Method : Similar to acetic anhydride method, it suffers from high energy use and extended processes.
Advanced Preparation Method: Formic Acid and Formaldehyde Route
A novel and environmentally friendly preparation method was disclosed in patent CN103787906A, which addresses the limitations of traditional methods by employing formic acid and formaldehyde as starting materials to synthesize N,N-dimethylacetamide under mild conditions.
Process Overview
| Step | Description |
|---|---|
| 1 | In the presence of a catalyst, formic acid and formaldehyde are mixed in aqueous solvent and heated to 30-120°C with stirring. The mass ratios of reactants are carefully controlled. |
| 2 | After 1-6 hours of reaction, nitrogen-containing compounds (such as N-methylacetamide, acetamide, or urea) are added dropwise, maintaining the temperature at 30-120°C. The reaction proceeds for 1-30 hours. |
| 3 | The reaction mixture is centrifuged, filtered, and subjected to reduced-pressure distillation to isolate N,N-dimethylacetamide. |
Catalysts Used
- Pretreated titanium-silicon molecular sieves
- Activated carbon
- Palladium on carbon
These catalysts facilitate the formation of active intermediate compounds from formic acid and formaldehyde, enhancing reaction efficiency.
Advantages
- Lower reaction temperature compared to conventional methods.
- Shorter process duration .
- Reduced environmental pollution due to milder conditions and less hazardous reagents.
- Energy-efficient and cost-effective.
Reaction Conditions and Data
| Parameter | Range/Value | Notes |
|---|---|---|
| Reaction temperature | 30-120°C | Controlled heating during both steps |
| Catalyst loading | 0.01%-5% (mass ratio) | Mixture of catalysts as above |
| Formic acid to formaldehyde ratio | 0.01%-23% : 0.01%-10% (mass ratio) | Precise stoichiometric control |
| Nitrogen-containing compound addition rate | Dropwise at 0.5 drops/second | Example with urea addition |
| Reaction time | 1-6 hours (first step), 1-30 hours (second step) | Total reaction time optimized for yield |
| Distillation conditions | -0.1 MPa, 115°C, 6 hours | Reduced pressure distillation to purify product |
| Product boiling point | 164-166°C | Collected fraction |
Functionalization to 2-(N-acetyl-4-methylanilino)-N,N-dimethylacetamide
While the above method provides a robust pathway to N,N-dimethylacetamide, the final compound 2-(N-acetyl-4-methylanilino)-N,N-dimethylacetamide requires further functionalization:
- Acetylation of 4-methylaniline to form N-acetyl-4-methylaniline.
- Amide bond formation between the N-acetyl-4-methylanilino group and the N,N-dimethylacetamide moiety, typically via acylation or coupling reactions.
These steps generally involve:
- Use of coupling agents or activating agents (e.g., carbodiimides).
- Controlled temperature and solvent conditions to ensure selective formation.
- Purification by recrystallization or chromatography.
Due to the lack of specific direct literature on this exact compound’s synthesis, these functionalization steps are inferred from standard organic synthesis protocols for similar amide derivatives.
Summary Table of Preparation Methods
| Method | Starting Materials | Catalysts | Temperature | Reaction Time | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Acetic Anhydride Method | Acetic anhydride + dimethylamine | Acid catalysts | Elevated | Long | Established, good yield | High energy consumption, costly |
| Acetyl Chloride Method | Acetyl chloride + dimethylamine | Acid catalysts | Elevated | Moderate | High purity product | Expensive, harsh conditions |
| Acetic Acid Method | Acetic acid + dimethylamine | Acid catalysts | Elevated | Long | Simple reagents | High energy use, long process |
| Formic Acid + Formaldehyde Method (CN103787906A) | Formic acid + formaldehyde + N-methylacetamide/urea | Ti-Si molecular sieve, activated carbon, Pd/C | 30-120°C | 2-36 hours total | Low temp, short process, eco-friendly | Requires catalyst preparation |
Research Findings and Professional Notes
- The formic acid and formaldehyde route represents a breakthrough in sustainable synthesis of N,N-dimethylacetamide, reducing hazardous waste and energy consumption.
- Catalysts such as titanium-silicon molecular sieves demonstrate high activity and selectivity, enabling milder reaction conditions.
- The method’s versatility allows the use of various nitrogen-containing compounds, providing flexibility in downstream functionalization.
- Distillation under reduced pressure ensures high purity of the final solvent/intermediate, critical for pharmaceutical or fine chemical applications.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The dimethylacetamide group facilitates nucleophilic substitution under specific conditions:
-
Interaction with sulfur species : In the presence of elemental sulfur and copper catalysts, the compound undergoes thiocarbamation at elevated temperatures (120°C). This reaction produces thioamide derivatives, with proposed radical intermediates such as playing a key role .
-
Halogen displacement : While not directly observed in the provided data, analogous chloro-substituted compounds (e.g., 2-(4-chloro-N-methylanilino)-N,N-dimethylacetamide) undergo nucleophilic substitution at the chloro group.
Condensation and Cyclization Reactions
The acetylated aniline moiety participates in multicomponent condensations:
-
Three-component reactions : Copper acetate and -fluorobenzenesulfonimide promote condensation with aromatic amines and trimethylsilyl cyanide (TMS-CN), yielding α-amino nitriles. The mechanism involves iminium ion intermediates () formed via cleavage of the bond .
-
Benzannulation : Under Cu(I) catalysis, the compound reacts with bromoaryl ketones and terminal alkynes in aqueous basic conditions to form -dimethylnaphthalen-1-amines or quinoline derivatives .
Radical-Mediated Reactions
Radical pathways dominate in the presence of peroxides or transition metals:
-
Oxidative coupling : With di--butyl peroxide and Cu catalysis, the compound engages in radical cross-coupling. A carbamoyl radical () reacts with substrates like 2-arylimidazo[1,2-]pyridines to form functionalized thioamides .
-
Mechanistic insights : Control experiments suggest dimethylamine (from DMF decarbonylation) acts as a nucleophile in tandem with radical intermediates .
Transition-Metal Catalyzed Reactions
Palladium and copper catalysts enhance reactivity:
-
Pd-catalyzed amidation : Halopyridines (e.g., 2,3-dibromopyridine) promote the amidation of arylglyoxylates via esterification followed by nucleophilic attack of the dimethylacetamide nitrogen .
-
Cu-catalyzed oxidation : Methyl ketones react with anilines in DMF under oxygen atmosphere, forming 2-oxo-acetamidines through radical intermediates involving carbamoyl and aminyl radicals .
Comparative Reaction Table
Mechanistic Insights
-
Iminium ion formation : Critical in condensations, enabling nucleophilic attack by cyanide or amines .
-
Radical chain processes : Initiated by peroxides, leading to carbamoyl radicals that react with sulfur or halides .
-
Decarbonylation pathways : DMF decomposition releases dimethylamine, which participates in nucleophilic substitutions .
Scientific Research Applications
Chemical Research Applications
Organic Synthesis:
In organic chemistry, 2-(N-acetyl-4-methylanilino)-N,N-dimethylacetamide serves as a versatile reagent. It is utilized as a building block for synthesizing more complex molecules. The compound's functional groups allow it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, facilitating the development of new synthetic pathways.
Catalysis:
The compound has potential applications in catalysis, where it may act as a catalyst or catalyst precursor in organic reactions. Its ability to stabilize transition states can enhance reaction rates and selectivity in synthetic processes.
Biological Applications
Antimicrobial Properties:
Research indicates that 2-(N-acetyl-4-methylanilino)-N,N-dimethylacetamide exhibits antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antibacterial agents .
Anti-inflammatory Effects:
The compound is also being investigated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit inflammatory pathways, providing a basis for its potential use in treating inflammatory diseases.
Medical Applications
Drug Development:
Ongoing research is exploring the therapeutic applications of 2-(N-acetyl-4-methylanilino)-N,N-dimethylacetamide in drug development. Its structural characteristics may lead to the discovery of novel drugs targeting specific diseases, particularly those related to microbial infections and inflammation .
Pharmaceutical Intermediate:
In the pharmaceutical industry, this compound can serve as an intermediate in the synthesis of various drugs. Its ability to undergo further chemical modifications makes it valuable for producing active pharmaceutical ingredients (APIs) .
Industrial Applications
Production of Specialty Chemicals:
2-(N-acetyl-4-methylanilino)-N,N-dimethylacetamide is utilized in producing specialty chemicals used in various industrial applications. Its role as an intermediate in chemical manufacturing processes contributes to the development of products with specific functionalities .
Solvent Properties:
As a dipolar aprotic solvent, N,N-dimethylacetamide (a component of this compound) is used extensively in industrial processes, including polymer production and fiber manufacturing. Its solvent properties facilitate the dissolution of various organic compounds and polymers .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of 2-(N-acetyl-4-methylanilino)-N,N-dimethylacetamide against common pathogens. The results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent in clinical settings .
Case Study 2: Anti-inflammatory Mechanism
Research into the anti-inflammatory effects of this compound demonstrated that it could reduce pro-inflammatory cytokine levels in vitro. This finding supports its potential use in developing treatments for chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of 2-(N-acetyl-4-methylanilino)-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The acetyl and dimethylacetamide groups play a crucial role in its reactivity and binding affinity. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or altering signal transduction pathways.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity: Halogenated derivatives (e.g., dichlorophenoxy or dichlorophenylamino ) exhibit enhanced bioactivity, aligning with their use in agrochemicals (e.g., pretilachlor ) or anti-inflammatory agents. Amino- or acetylated aromatic groups (e.g., 4-amino-3-fluorophenoxy and the target compound) are common in drug intermediates due to improved solubility and metabolic stability.
Crystallographic Behavior: Nitro-biphenyl-substituted N,N-dimethylacetamides (e.g., NO₂-Bi-1-S-DMAc) form rod-like molecular packing in crystals, influenced by strong dipole interactions from nitro groups . The target compound’s acetylated anilino group may promote similar intermolecular hydrogen bonding.
Toxicological Considerations :
Solubility and Reactivity:
- Polar Substituents: Amino or acetyl groups (e.g., in the target compound and ) enhance water solubility, favoring pharmaceutical use.
- Nonpolar Substituents: Halogenated or aromatic groups (e.g., ) increase lipophilicity, making these compounds suitable for membrane penetration in agrochemicals.
Biological Activity
2-(N-acetyl-4-methylanilino)-N,N-dimethylacetamide, a compound derived from N,N-dimethylacetamide (DMA), has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Chemical Formula : CHNO
- Molecular Weight : 197.25 g/mol
Biological Activity Overview
Research indicates that DMA and its derivatives exhibit various biological activities, including anti-inflammatory, anti-osteoporotic, and potential anti-thyroid effects. The following sections detail these activities.
Anti-inflammatory Activity
DMA has been shown to inhibit inflammatory responses in various studies. For instance, it alters the osteoblast/osteoclast balance, which is crucial in bone metabolism. In vitro experiments demonstrated that DMA pretreatment suppressed lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW264.7 macrophages, suggesting its role in modulating inflammatory pathways through the inhibition of inducible nitric oxide synthase (iNOS) expression .
Table 1: Effects of DMA on Inflammatory Markers
| Treatment | NO Production (µM) | iNOS Expression (Protein Level) | iNOS Expression (mRNA Level) |
|---|---|---|---|
| Control | 10 | High | High |
| LPS Only | 50 | Very High | Very High |
| DMA + LPS | 25 | Moderate | Moderate |
Bone Regeneration and Osteoporosis
DMA has shown promise as an anti-osteoporotic agent. Studies indicate that it inhibits osteoclastogenesis and enhances bone regeneration. The binding affinity of DMA to bromodomains has been identified as a mechanism through which it exerts its effects on bone metabolism .
Case Study: Bone Regeneration
In an animal model, DMA was administered to evaluate its impact on bone density. Results indicated a significant increase in bone mineral density compared to control groups, supporting its potential therapeutic application in osteoporosis management.
Anti-thyroid Activity
Recent investigations have suggested that DMA may interfere with thyroid hormone biosynthesis by interacting with iodine. A study utilized UV-Vis and FTIR spectroscopy to analyze the formation of a charge-transfer complex between DMA and iodine, indicating its potential as an anti-thyroid agent .
Table 2: Interaction of DMA with Iodine
| Compound | K Value (M) | Observations |
|---|---|---|
| DMA-Iodine | >100 | Strong interaction indicative of anti-thyroid activity |
Safety and Toxicology
While exploring the biological activity of DMA and its derivatives, safety considerations are paramount. Studies have indicated potential developmental toxicity and reproductive toxicity associated with high concentrations of DMA exposure . Occupational exposure monitoring has shown significant urinary concentrations of DMA metabolites in workers exposed to this compound .
Q & A
Advanced Research Questions
How can computational methods resolve contradictions between theoretical predictions and experimental data?
Quantum chemical calculations (e.g., density functional theory, DFT) predict thermodynamic stability, charge distributions, and dipole moments. Discrepancies often arise in:
- Reaction Pathways : Experimental intermediates may deviate from computed transition states. Adjusting solvent effects in simulations (e.g., using COSMO-RS) improves accuracy .
- Spectroscopic Data : IR/NMR shifts due to solvation can be modeled via implicit/explicit solvent models .
Case Study : N-substituted maleimides showed a 5–10% deviation in dipole moments between DFT and experimental data, resolved by incorporating dispersion corrections .
What mechanistic insights guide the design of derivatives with enhanced reactivity?
- Intermediate Trapping : Use of azide intermediates (e.g., 2-azidoacetamides) to study [3+2] cycloadditions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates in SN2 reactions .
- Catalysis : Lewis acids (e.g., ZnCl₂) accelerate acetylation by polarizing carbonyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
